molecular formula C13H23NO4 B2670559 N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid CAS No. 1335031-50-9

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid

Cat. No.: B2670559
CAS No.: 1335031-50-9
M. Wt: 257.33
InChI Key: LSHSJLZEFNANGN-ZANVPECISA-N
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Description

N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a chiral, Boc-protected amino acid derivative characterized by a cyclohexane ring substituted with amino and methyl groups in the cis configuration. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol and a purity typically exceeding 97% . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is widely utilized in peptide synthesis, medicinal chemistry, and materials science due to its conformational rigidity and stereochemical versatility.

Properties

IUPAC Name

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHSJLZEFNANGN-ZANVPECISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amino acid can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for the continuous deprotection of Boc groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Design and Synthesis

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is often employed as a chiral building block in the synthesis of pharmaceuticals. Its unique structural attributes allow for the development of compounds with specific biological activities.

Case Study: Curtius Rearrangement in Drug Synthesis

The Curtius rearrangement is a significant reaction involving acyl azides derived from carboxylic acids, including this compound. This rearrangement has been utilized in synthesizing various bioactive compounds:

  • Oseltamivir (Tamiflu) : The synthesis of oseltamivir involved the transformation of N-Boc-protected intermediates through Curtius rearrangement, highlighting the compound's utility in antiviral drug development .
  • Dihydrexidine : This compound, used as a dual inhibitor for specific kinases, was synthesized using this compound as a precursor. The process included hydrolysis followed by Curtius rearrangement to yield the desired amine .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining stereochemical integrity.

Data Table: Peptide Applications

Peptide NameApplication AreaSynthesis Method
DihydrexidineCancer treatmentCurtius rearrangement
Cyclin-dependent kinase inhibitorsOncologySolid-phase peptide synthesis
β-PeptidesAntimicrobial agentsCoupling with various amino acids

Synthesis of Bioactive Molecules

The compound is also instrumental in synthesizing various bioactive molecules, particularly those that require specific stereochemistry for biological activity.

Case Study: β-Peptides Incorporating Cyclohexane Amino Acids

Recent research has demonstrated the incorporation of this compound into β-peptides, enhancing their stability and biological activity. These compounds have shown promise in antimicrobial applications .

Analytical Techniques for Characterization

The characterization of synthesized compounds involving this compound often employs advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to determine enantiomeric purity and confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : Essential for purifying synthesized products and analyzing their composition.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid C₁₃H₂₃NO₄ 257.33 Cyclohexane ring with cis-configured amino and methyl groups; Boc-protected amine Peptide synthesis, chiral catalysts, drug intermediates
N-Boc-β-alanine C₈H₁₅NO₄ 189.21 Linear β-alanine backbone; Boc-protected amine Organogelators, supramolecular chemistry
N-Boc-L-aspartic acid C₉H₁₅NO₆ 233.22 Aspartic acid backbone with Boc-protected amine and carboxylate groups Hydrogelators, biocompatible materials
N-Boc-2-aminoisobutyric acid C₉H₁₇NO₄ 203.23 Isobutyric acid backbone; Boc-protected amine; α,α-dimethyl substitution Peptidomimetics, constrained peptide design
N-Boc-2-aminoindane-2-carboxylic acid C₁₅H₁₉NO₄ 277.31 Indane ring system fused with carboxylic acid; Boc-protected amine Drug discovery (e.g., protease inhibitors)
N-Boc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid C₁₂H₂₁NO₄ 243.30 Cyclopentane ring with cis-configured amino and methyl groups; smaller ring size Comparative studies on ring strain and solubility

Key Comparative Insights

Steric and Conformational Differences
  • Cyclohexane vs. Cyclopentane Derivatives: The cyclohexane ring in N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid provides greater conformational flexibility compared to the cyclopentane analogue. The latter exhibits higher ring strain, which may influence solubility and reactivity in synthetic applications .
  • Linear vs. Cyclic Backbones: Linear analogues like N-Boc-β-alanine lack the steric constraints imposed by cyclohexane or indane rings, making them more suitable for forming supramolecular structures such as organogels .
Functional Group Impact
  • Boc Protection Strategy : All listed compounds utilize Boc protection to stabilize the amine group. However, the electronic environment varies; for example, the electron-withdrawing carboxylate in N-Boc-L-aspartic acid enhances hydrogen-bonding capacity, critical for hydrogel formation .
  • Substituent Effects: The α,α-dimethyl group in N-Boc-2-aminoisobutyric acid introduces significant steric hindrance, limiting rotational freedom and mimicking proline-like rigidity in peptides .

Research Findings and Practical Considerations

  • Synthetic Utility : The cyclohexane derivative’s cis configuration allows precise stereochemical control in peptide synthesis, though its bulkiness may complicate coupling reactions compared to linear analogues .
  • Thermal Stability : Boc-protected cyclohexane and cyclopentane derivatives exhibit comparable thermal stability (decomposition >200°C), but the former’s larger ring size improves solubility in polar solvents .
  • Cost and Availability: N-Boc-2-aminoisobutyric acid is commercially available at lower costs (e.g., ¥10,000/25g ) compared to the cyclohexane analogue, which may require custom synthesis .

Biological Activity

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a chiral β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with its unique structural features, is being explored for various applications, including as a building block in peptide synthesis and as a pharmacological agent. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The cis configuration of the cyclohexane ring contributes to its conformational flexibility, impacting its biological interactions.

Structure

PropertyValue
Molecular FormulaC₁₁H₁₉N₁O₂
Molecular Weight197.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that β-amino acids, including derivatives like this compound, exhibit anticancer properties. For instance, studies have shown that certain β-amino acids can modulate cellular pathways involved in cancer progression. A notable study demonstrated that cyclic β-amino acids can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound's structural similarity to neurotransmitter analogs suggests potential neuroprotective effects. Some β-amino acids have been reported to interact with GABA receptors, which play a crucial role in neuronal signaling. Research has indicated that modifications to the cyclohexane ring can enhance the affinity for these receptors, potentially leading to therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain analogs exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of this compound demonstrated its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls.

Case Study 2: Neuroprotective Mechanism

In another study, researchers investigated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress-induced cell death
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Mechanistic Insights

Research has provided insights into the mechanisms underlying the biological activities of this compound:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • GABA Receptor Modulation : Interaction with GABA receptors enhancing neuroprotective effects.
  • Membrane Disruption : Potential interference with bacterial cell membrane integrity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid?

  • Methodological Answer : A stereoselective conjugate addition approach using homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can achieve high cis-selectivity. This method leverages steric and electronic effects to control the stereochemistry of the amino acid backbone. Post-synthesis, the Boc-protecting group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/H₂O) .

Q. How can researchers purify N-Boc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid to ≥98% purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for analytical and preparative purification. Gradient elution using water/acetonitrile with 0.1% trifluoroacetic acid (TFA) improves resolution. For lab-scale purification, flash chromatography on silica gel with ethyl acetate/hexane (3:7) can isolate the cis-isomer .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. For long-term stability (≥6 months), lyophilize the compound and store at -20°C .

Advanced Research Questions

Q. How can researchers resolve enantiomers of the cis-2-amino-2-methyl-cyclohexane-carboxylic acid backbone post-Boc deprotection?

  • Methodological Answer : Enzymatic resolution using acylase I or immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer of the methyl ester intermediate. Alternatively, chiral derivatization with Marfey’s reagent (FDAA) followed by HPLC analysis enables enantiomeric excess determination .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the cis-isomer?

  • Methodological Answer :

  • NMR : Compare 1H^1H-NMR coupling constants (J) between axial/equatorial protons in the cyclohexane ring. For cis-isomers, J values typically range from 8–12 Hz due to vicinal diaxial interactions .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C13_{13}H23_{23}NO4_4, exact mass 257.1628) .

Q. How does the steric bulk of the 2-methyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The 2-methyl group increases steric hindrance, reducing coupling efficiency with standard reagents like HATU or EDCI. Optimize reactions using DIC/Oxyma Pure in DMF at 0°C to minimize racemization. Monitor reaction progress via 1H^1H-NMR for real-time assessment of coupling yields .

Q. What are the implications of using this compound in designing protease-resistant peptide analogs?

  • Methodological Answer : The cis-cyclohexane scaffold imposes conformational rigidity, reducing susceptibility to enzymatic degradation. In studies of antifungal agents (e.g., cispentacin analogs), this rigidity enhances binding to target enzymes like aminoacyl-tRNA synthetases .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is classified as a skin/eye irritant (Category 2) and respiratory sensitizer. Use nitrile gloves, safety goggles, and a fume hood. In case of skin contact, rinse immediately with 10% acetic acid followed by water. For spills, neutralize with sodium bicarbonate before disposal .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations in melting points (e.g., 130–131°C vs. 128–130°C) often arise from differences in crystallization solvents (e.g., ethyl acetate vs. hexane). Recrystallize the compound in a standardized solvent system and cross-validate spectral data with published databases (e.g., NIST Chemistry WebBook) .

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